molecular formula C11H19NO6Si B14345372 4-Aminobenzoic acid;trimethoxysilylmethanol CAS No. 91510-50-8

4-Aminobenzoic acid;trimethoxysilylmethanol

Cat. No.: B14345372
CAS No.: 91510-50-8
M. Wt: 289.36 g/mol
InChI Key: CFZRQTLIDSBSNE-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: 4-Nitrobenzoic acid.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzoic acids and aniline derivatives.

Scientific Research Applications

4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:

Mechanism of Action

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.

    Aniline: A reduced form of 4-aminobenzoic acid.

    Trimethoxysilane: A precursor to trimethoxysilylmethanol.

Uniqueness

4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.

Properties

CAS No.

91510-50-8

Molecular Formula

C11H19NO6Si

Molecular Weight

289.36 g/mol

IUPAC Name

4-aminobenzoic acid;trimethoxysilylmethanol

InChI

InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3

InChI Key

CFZRQTLIDSBSNE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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